molecular formula C13H11NO3 B6367476 Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate CAS No. 936636-00-9

Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate

Cat. No.: B6367476
CAS No.: 936636-00-9
M. Wt: 229.23 g/mol
InChI Key: BUNYYYWBYOBOSN-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate is an organic compound that belongs to the class of pyridinones. This compound is characterized by a pyridinone ring attached to a benzoate ester. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-2-pyridone with methyl 4-bromobenzoate under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted benzoates .

Scientific Research Applications

Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate involves its interaction with specific molecular targets. The pyridinone ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridinone and benzoate moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 4-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-6-4-9(5-7-10)11-3-2-8-14-12(11)15/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNYYYWBYOBOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682925
Record name Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936636-00-9
Record name Methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (20 mL) was added to methyl 4-(1-oxidopyridin-3-yl)benzoate (704 mg), followed by stirring at 130° C. for 24 hours. The reaction mixture was concentrated under reduced pressure, followed by two times azeotropy with toluene. The resulting residue was purified by NH-silica gel column chromatography (methanol/chloroform=0% to 10%) to obtain methyl 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate (651 mg) as a pale brown solid.
Name
methyl 4-(1-oxidopyridin-3-yl)benzoate
Quantity
704 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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